molecular formula C7H3ClFNO B1590609 2-Chloro-3-fluorophenyl isocyanate CAS No. 93110-05-5

2-Chloro-3-fluorophenyl isocyanate

Cat. No.: B1590609
CAS No.: 93110-05-5
M. Wt: 171.55 g/mol
InChI Key: HEWWJMANSDJYAA-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorophenyl isocyanate: is an organic compound with the molecular formula C₇H₃ClFNO . It is a member of the isocyanate family, characterized by the presence of the functional group -N=C=O . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and ability to form urethanes and ureas.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Phosgenation of Amines:

      Starting Material: 2-Chloro-3-fluoroaniline

      Reagent: Phosgene (COCl₂)

      Reaction Conditions: The reaction is typically carried out in an inert solvent such as toluene or chlorobenzene at temperatures ranging from 0°C to 50°C.

      Reaction: [ \text{C₆H₃ClFNH₂} + \text{COCl₂} \rightarrow \text{C₆H₃ClFNCO} + 2\text{HCl} ]

  • Curtius Rearrangement:

      Starting Material: 2-Chloro-3-fluorobenzoyl azide

      Reagent: Heat

      Reaction Conditions: The reaction is conducted by heating the azide, leading to the formation of the isocyanate.

      Reaction: [ \text{C₆H₃ClFCON₃} \rightarrow \text{C₆H₃ClFNCO} + \text{N₂} ]

Industrial Production Methods:

The industrial production of 2-Chloro-3-fluorophenyl isocyanate typically involves the phosgenation of 2-Chloro-3-fluoroaniline due to the scalability and efficiency of this method. The process requires stringent safety measures due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions:

  • Nucleophilic Addition:

      Reagents: Alcohols, amines

      Conditions: Room temperature to moderate heating

      Products: Urethanes (with alcohols), ureas (with amines)

      Example Reaction: [ \text{C₆H₃ClFNCO} + \text{ROH} \rightarrow \text{C₆H₃ClFNHC(O)OR} ]

  • Hydrolysis:

      Reagents: Water

      Conditions: Ambient temperature

      Products: 2-Chloro-3-fluoroaniline and carbon dioxide

      Example Reaction: [ \text{C₆H₃ClFNCO} + \text{H₂O} \rightarrow \text{C₆H₃ClFNH₂} + \text{CO₂} ]

  • Substitution:

      Reagents: Various nucleophiles

      Conditions: Varies depending on the nucleophile

      Products: Substituted phenyl isocyanates

      Example Reaction: [ \text{C₆H₃ClFNCO} + \text{NuH} \rightarrow \text{C₆H₃ClFNCONu} ]

Scientific Research Applications

Chemistry: 2-Chloro-3-fluorophenyl isocyanate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.

Biology: In biological research, it is used to modify proteins and peptides through the formation of stable urea linkages, aiding in the study of protein structure and function.

Medicine: This compound is an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.

Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and coatings due to its reactivity and ability to form stable compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluorophenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively. This reactivity is exploited in various synthetic applications to form stable linkages.

Comparison with Similar Compounds

  • 2-Fluorophenyl isocyanate
  • 3-Chlorophenyl isocyanate
  • 4-Fluorophenyl isocyanate

Comparison: 2-Chloro-3-fluorophenyl isocyanate is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to its mono-substituted counterparts. The presence of both electron-withdrawing groups also influences the compound’s physical properties, making it more reactive towards nucleophiles.

Biological Activity

2-Chloro-3-fluorophenyl isocyanate (CAS Number: 93110-05-5) is an organic compound notable for its isocyanate functional group and the presence of chlorine and fluorine substituents on a phenyl ring. The molecular formula is C7_7H4_4ClFNO, with a molecular weight of approximately 171.56 g/mol. This compound has garnered interest due to its potential biological activities and applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The isocyanate group in this compound is highly reactive, allowing it to participate in various chemical reactions. This reactivity makes it a valuable intermediate in synthesizing derivatives that may exhibit biological activity. The presence of chlorine and fluorine can enhance the lipophilicity and biological activity of these derivatives, making them more effective in targeting specific biological pathways.

Biological Activity and Toxicity

The biological activity of this compound has primarily been explored through its derivatives. Compounds containing isocyanate groups are often investigated for their potential as herbicides , insecticides , and pharmaceutical agents . However, the toxicity associated with the isocyanate group raises concerns regarding safety and handling, as it can cause irritation to the skin, eyes, and respiratory tract upon exposure. Moreover, there is a risk of decomposition into toxic compounds such as phosgene and hydrogen cyanide .

Potential Applications

  • Pharmaceutical Development : The introduction of 2-chloro-3-fluorophenyl groups onto bioactive molecules may enhance their pharmacokinetic properties, such as bioavailability and metabolic stability.
  • Agrochemical Use : Research indicates that derivatives can display herbicidal or insecticidal properties, potentially leading to the development of new agrochemicals.

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

  • A study on similar isocyanates showed that they could inhibit various cancer cell lines, indicating potential anticancer properties .
  • Another research effort highlighted the application of fluorinated compounds in medicinal chemistry, emphasizing their role in enhancing drug-like properties.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Differences
3-Chloro-4-fluorophenyl isocyanate50529-33-4Different position of chlorine and fluorine; used similarly in agrochemicals.
3-Chloro-2-fluorophenyl isocyanate69922-25-4Variation in substitution pattern; potential differences in reactivity.
4-Chlorophenyl isocyanate102-97-6Similar functionality but different substituent positions; used in similar applications.

Properties

IUPAC Name

2-chloro-1-fluoro-3-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-7-5(9)2-1-3-6(7)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWWJMANSDJYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544915
Record name 2-Chloro-1-fluoro-3-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93110-05-5
Record name 2-Chloro-1-fluoro-3-isocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93110-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-fluoro-3-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 2-chloro-1-fluoro-3-isocyanato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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